molecular formula C8H11NO2 B12982789 (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol

(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B12982789
M. Wt: 153.18 g/mol
InChI Key: YVAJNPMNKWNSDP-LURJTMIESA-N
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Description

(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a methoxy group at the 5-position. This compound is of interest in medicinal chemistry and catalysis due to its structural resemblance to bioactive molecules and its ability to act as a chiral building block.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1S)-1-(5-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H11NO2/c1-6(10)7-3-8(11-2)5-9-4-7/h3-6,10H,1-2H3/t6-/m0/s1

InChI Key

YVAJNPMNKWNSDP-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)OC)O

Canonical SMILES

CC(C1=CC(=CN=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and a suitable chiral precursor.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing advanced purification techniques such as crystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.

Scientific Research Applications

(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Substituent(s) Key Electronic Features
(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol Pyridin-3-yl 5-OCH₃ Electron-rich pyridine; H-bond donor
1-(Pyridin-2-yl)ethan-1-ol Pyridin-2-yl None Steric hindrance near hydroxyl
1-(Pyridin-4-yl)ethan-1-ol Pyridin-4-yl None Symmetric substitution; low polarity
(R)-1-(3-Fluorophenyl)ethan-1-ol Phenyl 3-F Electron-withdrawing; increased acidity

Spectroscopic and Physical Properties

NMR and Mass Spectrometry

  • 1H NMR : Methoxy protons in the target compound resonate at δ 3.8–4.0 ppm (singlet), distinct from fluorine-substituted phenyl analogs (δ 6.7–7.2 ppm for aromatic protons) .
  • 13C NMR : Pyridine C-OCH₃ appears at ~55 ppm, whereas fluorophenyl analogs show C-F coupling (~160 ppm for C-F) .
  • Mass Spectrometry : Molecular ion peaks (m/z) for pyridinyl analogs align with theoretical values (e.g., m/z 153 for 1-(pyridin-3-yl)ethan-1-ol ), while the target compound’s m/z is predicted at 181.

Table 3: Spectroscopic Data Highlights

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS (m/z)
(R)-1-(4-Fluorophenyl)ethan-1-ol 7.3 (m, Ar-H) 162 (C-F) 154 [M+H]⁺
1-(Pyridin-3-yl)ethan-1-ol 8.4 (d, Py-H) 148 (Py-C) 153 [M+H]⁺
Target Compound* 3.9 (s, OCH₃) 55 (OCH₃) 181 [M+H]⁺

Stereochemical and Solubility Considerations

  • Optical Rotation : Fluorophenyl analogs exhibit [α]D20 = +15° to +20° (hexane), whereas pyridinyl analogs show lower rotations due to reduced chirality impact .
  • Solubility : Methoxy groups enhance water solubility compared to halogenated analogs. Predicted logP for the target compound: 1.2 vs. 2.5 for (R)-1-(3-chlorophenyl)ethan-1-ol .

Biological Activity

(S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol is a chiral organic compound notable for its unique structure, which includes a pyridine ring substituted at the 5-position with a methoxy group and an ethan-1-ol group at the 1-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and neuropharmacological properties.

  • Molecular Formula : C_10H_13N_O_2
  • Molecular Weight : Approximately 183.22 g/mol
  • Structural Features : The presence of both hydroxyl and methoxy groups allows for significant hydrogen bonding capabilities, which may enhance its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. It has been shown to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include those related to the regulation of apoptosis and cell signaling pathways that are critical in cancer progression.

3. Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Initial studies indicate that (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol may modulate receptor activity, influencing mood and cognitive functions. Further pharmacological profiling is required to elucidate its full interaction spectrum and therapeutic potential in neurological disorders.

The biological activity of (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with enzymes or receptors.
  • π-π Interactions : The methoxy-substituted pyridine ring can engage in π-π interactions, enhancing binding affinity and specificity towards biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that treatment with (S)-1-(5-Methoxypyridin-3-yl)ethan-1-ol resulted in a dose-dependent decrease in cell viability. At concentrations of 10 µM and above, significant apoptosis was observed, as evidenced by increased annexin V staining and caspase activation assays.

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
(S)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-olContains an amino group instead of an alcohol groupPotentially different biological activity due to amino substitution
2-(5-Methoxypyridin-3-yl)-2-(methylamino)ethan-1-olMethylamino group instead of an ethyl alcoholVariations in reactivity and biological activity

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